molecular formula C9H7ClO3 B2387854 4-Chloro-2-formyl-5-methylbenzoic acid CAS No. 2248294-37-1

4-Chloro-2-formyl-5-methylbenzoic acid

Cat. No.: B2387854
CAS No.: 2248294-37-1
M. Wt: 198.6
InChI Key: VTQFLPONHAMRCF-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives as Synthetic Intermediates in Organic Chemistry

Benzoic acid and its derivatives are of paramount importance as synthetic intermediates in organic chemistry. newworldencyclopedia.orgnbinno.com Their utility stems from the versatile reactivity of both the carboxyl group and the aromatic ring. The carboxyl group can undergo a wide range of transformations, including esterification, amidation, and reduction to alcohols or aldehydes. wikipedia.org Furthermore, the benzene (B151609) ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated. annexechem.com This dual reactivity makes benzoic acid derivatives ideal starting materials for the construction of complex molecular architectures. newworldencyclopedia.orgnbinno.com They serve as key building blocks in the synthesis of a multitude of compounds, including dyes, polymers, and a vast number of active pharmaceutical ingredients (APIs). nbinno.com

Contextualizing 4-Chloro-2-formyl-5-methylbenzoic Acid within the Landscape of Aromatic Chemistry

Below is a data table summarizing the key structural features of this compound.

FeatureDescription
IUPAC Name This compound
Molecular Formula C₉H₇ClO₃
Functional Groups Carboxylic Acid, Aldehyde, Chloro, Methyl
Aromatic Core Benzene

Overview of Current Research Trajectories Pertaining to Halogenated and Formylated Benzoic Acids

Current research involving halogenated and formylated benzoic acids is diverse and expanding. Halogenated benzoic acids are widely investigated for their applications in medicinal chemistry, as the inclusion of halogen atoms can significantly enhance the biological activity and pharmacokinetic properties of a molecule. They are also valuable intermediates in cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Formylated benzoic acids, also known as aldehydo-benzoic acids, are of great interest due to the reactivity of the aldehyde group. This functional group can participate in a variety of reactions, including nucleophilic additions, condensations, and oxidations, making these compounds versatile precursors for the synthesis of heterocycles and other complex structures. Research in this area often focuses on the development of novel synthetic methodologies and the exploration of their utility in the preparation of biologically active molecules and functional materials. The combination of halogen and formyl groups on a benzoic acid scaffold, as seen in this compound, presents opportunities for multifaceted chemical transformations and the creation of novel molecular entities.

Scope and Research Objectives Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research objectives for such a compound can be inferred from the study of its close structural analogs. A closely related compound, 4-chloro-2-formylbenzoic acid, is utilized as a reagent in the synthesis of 3-(3-oxoalkyl)isocoumarins and 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives. This suggests that a primary research objective for this compound would be its exploration as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities.

The presence of the additional methyl group in this compound, compared to its non-methylated analog, could be investigated for its influence on reaction outcomes and the properties of the resulting products. Research would likely focus on leveraging the unique substitution pattern to achieve specific regio- and stereochemical control in synthetic transformations. The overarching goal would be to establish the synthetic utility of this compound and to evaluate the pharmacological or material properties of the novel molecules derived from it.

The following table outlines the physicochemical properties of the closely related compound, 4-Chloro-2-formylbenzoic acid, which can serve as a reference for estimating the properties of this compound.

PropertyValue (for 4-Chloro-2-formylbenzoic acid)
CAS Number 4657-56-1
Molecular Formula C₈H₅ClO₃
Molecular Weight 184.58 g/mol
Melting Point 184-186 °C
Boiling Point 347.3±27.0 °C (Predicted)
Density 1.469±0.06 g/cm³ (Predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-formyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-5-2-7(9(12)13)6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFLPONHAMRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Formyl 5 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 4-chloro-2-formyl-5-methylbenzoic acid, several logical disconnections can be envisioned. The primary strategic disconnections involve the carbon-carbon and carbon-heteroatom bonds associated with the substituents on the benzoic acid core.

A primary disconnection strategy would involve the formyl and carboxyl groups, as their introduction often requires specific and sometimes harsh conditions that could interfere with other functionalities. The chloro and methyl groups are typically more robust and can be incorporated earlier in the synthesis.

Key Retrosynthetic Steps:

Formyl Group Disconnection: The formyl group can be disconnected via a formylation reaction, suggesting a precursor like 4-chloro-5-methylbenzoic acid.

Carboxyl Group Disconnection: The carboxylic acid can be traced back to a methyl group via oxidation or to a halide through carboxylation, pointing towards precursors like 4-chloro-1,2-dimethyl-5-halobenzene.

Chloro and Methyl Group Disconnections: These groups can be disconnected through electrophilic aromatic substitution reactions, leading back to simpler aromatic precursors like toluene (B28343) or chlorotoluene.

Considering the directing effects of the substituents is crucial. The carboxyl group is a meta-director, while the chloro and methyl groups are ortho, para-directors. The interplay of these directing effects heavily influences the sequence of reactions in the forward synthesis. A plausible retrosynthetic pathway is outlined below, starting from a substituted toluene derivative, which is a common and versatile starting material.

Target Molecule Precursor 1 Precursor 2 Starting Material
This compound4-Chloro-5-methyl-isophthalaldehyde2,5-Dimethyl-4-chlorobenzoic acid2,5-Dimethylchlorobenzene

Classical and Modern Synthetic Routes to Aromatic Carboxylic Acids with Multiple Substituents

The synthesis of aromatic carboxylic acids bearing multiple substituents is a cornerstone of organic synthesis, with a rich history of both classical and modern methodologies. The strategic introduction of each functional group onto the aromatic ring is paramount to achieving the desired isomer with high purity and yield.

Strategies for Directed Halogenation and Methylation on the Aromatic Core

The order of introducing the chloro and methyl groups onto the aromatic ring is critical and dictated by their directing effects.

Starting from Toluene: If the synthesis begins with toluene, the methyl group is an ortho, para-director. Direct chlorination would lead to a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. Separation of these isomers can be challenging.

Starting from Chlorobenzene (B131634): If chlorobenzene is the starting material, the chloro group is also an ortho, para-director. Friedel-Crafts methylation would yield a mixture of 2-chlorotoluene and 4-chlorotoluene.

A more controlled approach often involves starting with a molecule that already contains some of the required substituents in the correct relative positions. For instance, starting with a dimethylated precursor and then introducing the halogen can offer better regiocontrol.

Directed Halogenation: In cases where direct halogenation lacks regioselectivity, directed ortho-metalation (DoM) can be a powerful tool. wikipedia.orgnumberanalytics.com A directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the ortho position. chem-station.combaranlab.org Subsequent quenching with an electrophilic halogen source installs the halogen with high regioselectivity. The carboxyl group itself can act as a directing group under specific conditions, facilitating ortho-lithiation. rsc.org

Methylation: Palladium-catalyzed C-H methylation has emerged as a modern and efficient method for introducing methyl groups. rsc.org Carboxylic acids can act as directing groups in these reactions, guiding the methylation to the ortho position. rsc.org

Regioselective Introduction of the Formyl Group (e.g., Vilsmeier-Haack type reactions, modified aldehyde syntheses)

The introduction of a formyl group (formylation) onto an aromatic ring can be achieved through various methods. wikipedia.org The choice of method depends on the electronic nature of the substrate and the desired regioselectivity. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgjk-sci.com The reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. numberanalytics.comnumberanalytics.comwikipedia.org The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. For a precursor like 4-chloro-3-methylbenzoic acid, the Vilsmeier-Haack reaction would likely introduce the formyl group at the position ortho to the activating methyl group and para to the chloro group, which is the desired C-2 position.

Other Formylation Methods:

Gattermann-Koch Reaction: Uses carbon monoxide and hydrochloric acid in the presence of a catalyst.

Reimer-Tiemann Reaction: Suitable for phenols, using chloroform (B151607) in a basic solution.

Duff Reaction: Employs hexamethylenetetramine for the formylation of phenols. wikipedia.org

Carboxylation Techniques for Benzoic Acid Moiety Formation

The carboxylic acid group can be introduced at various stages of the synthesis.

Oxidation of a Methyl Group: A common and robust method is the oxidation of a methyl group on the aromatic ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This is often done early in the synthesis if the other substituents are stable to the harsh oxidative conditions.

Carboxylation of an Organometallic Intermediate: An aryl halide can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent), which is then reacted with carbon dioxide to form the corresponding carboxylic acid. This method is particularly useful for introducing the carboxyl group later in the synthetic sequence.

Transition-Metal-Catalyzed Carboxylation: Modern methods involve the use of transition metal catalysts, such as palladium or nickel, to facilitate the carboxylation of aryl halides with carbon dioxide under milder conditions. rsc.orgnih.govacs.orgacs.orgspringernature.com

Advanced Synthetic Approaches and Process Optimization

Modern organic synthesis focuses on developing efficient, atom-economical, and environmentally benign processes. This often involves the design of multi-step, one-pot reactions and the use of advanced catalytic systems.

Design of Multistep Reaction Sequences for Enhanced Efficiency and Yield

A Potential Optimized Synthetic Sequence:

Starting Material: 2,5-Dimethylphenol.

Chlorination: Electrophilic chlorination of 2,5-dimethylphenol. The hydroxyl group is a strong ortho, para-director, and the two methyl groups also activate these positions. The chlorine will preferentially add to the position between the hydroxyl and a methyl group, or para to the hydroxyl group. Careful control of reaction conditions is needed to favor the desired 4-chloro-2,5-dimethylphenol isomer.

Formylation: Conversion of the phenol (B47542) to a methyl ether to protect the hydroxyl group, followed by a Vilsmeier-Haack reaction. The methoxy (B1213986) and methyl groups will direct the formylation to the desired position.

Oxidation: Oxidation of one of the methyl groups to a carboxylic acid. This step requires a selective oxidation method to avoid oxidation of the aldehyde. One approach is to protect the aldehyde as an acetal (B89532) before oxidation.

Deprotection: Removal of the protecting groups (methyl ether and acetal) to yield the final product.

This sequence illustrates the strategic use of protecting groups and the careful consideration of substituent directing effects to achieve the desired substitution pattern.

Interactive Data Table: Comparison of Synthetic Strategies

Strategy Starting Material Key Reactions Advantages Disadvantages
Linear Synthesis TolueneHalogenation, Nitration, Reduction, Diazotization, Sandmeyer, Formylation, OxidationWell-established reactionsLong sequence, potential for low overall yield, isomer separation issues
Convergent Synthesis 4-Chloro-3-methylanilineDiazotization, Sandmeyer, Formylation, OxidationShorter sequence, better control of regiochemistryStarting material may be less accessible
Directed Metalation 3-Methylbenzoic acidDirected ortho-lithiation, Halogenation, FormylationHigh regioselectivity for halogenationRequires cryogenic temperatures and strong bases

Considerations for Industrial Scale Synthesis, including Continuous Flow Reactors and Advanced Purification Methods

The transition from laboratory-scale synthesis to industrial production of a specialized chemical like this compound necessitates careful consideration of scalability, safety, efficiency, and cost. While specific industrial processes for this exact molecule are not widely published, general principles for the large-scale synthesis of substituted aromatic carboxylic acids are well-established and applicable.

Industrial Scale Synthesis Considerations:

Scaling up the synthesis of complex aromatic compounds often involves challenges such as managing exothermic reactions, handling hazardous materials, and ensuring consistent product quality. Batch reactors are traditionally used, but they can present limitations in terms of heat transfer and mixing efficiency, which can lead to side reactions and impurities. The choice of raw materials is critical, favoring those that are readily available, cost-effective, and have a lower environmental impact.

A key aspect of industrial synthesis is process optimization to maximize yield and minimize waste. This involves fine-tuning reaction parameters like temperature, pressure, reaction time, and catalyst loading. The development of robust and reliable analytical methods is also crucial for monitoring reaction progress and ensuring the final product meets stringent purity specifications.

Continuous Flow Reactors:

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals, offering significant advantages over traditional batch processing. google.comacs.org In a continuous flow setup, reactants are pumped through a network of tubes or channels where the reaction occurs. This approach allows for precise control over reaction conditions, leading to improved safety, higher yields, and greater consistency. google.comacs.org

For the synthesis of a substituted benzoic acid, a continuous flow process could involve the oxidation of a corresponding toluene derivative. google.com The use of coiled tubular reactors can enhance heat exchange, which is critical for managing potentially exothermic oxidation reactions. google.com Static mixers can be integrated into the flow path to ensure efficient mixing of reactants, which is particularly useful when dealing with multiphasic systems. google.com The benefits of such a system include a smaller reactor footprint, reduced reaction volumes (enhancing safety), and the potential for automation and continuous operation.

Advanced Purification Methods:

Achieving high purity for the final product is paramount, especially for applications in pharmaceuticals or electronics. Several advanced purification methods can be employed for aromatic carboxylic acids.

Crystallization: This is a widely used and effective method for purifying solid compounds. patsnap.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical for achieving high purity and yield. patsnap.com For aromatic carboxylic acids, solvents like methanol, ethanol, or aqueous mixtures are often used. google.com

Salt Formation and Recrystallization: Aromatic carboxylic acids can be converted to their corresponding salts (e.g., sodium salts) by treatment with a base. lookchem.com These salts often have different solubility properties than the free acid, allowing for purification by recrystallization from an aqueous solution. After purification, the salt is converted back to the free acid by acidification. lookchem.com

Chromatography: While often used on a smaller scale, preparative liquid chromatography can be employed for high-purity applications. Techniques like flash chromatography or high-performance liquid chromatography (HPLC) can effectively separate the target compound from closely related impurities.

Hydrogenation: In some cases, impurities in aromatic carboxylic acids, particularly colored byproducts from oxidation reactions, can be removed by catalytic hydrogenation. google.com This process converts impurities into more soluble or colorless forms that can be more easily separated. google.com

Purification MethodPrincipleApplication for Aromatic Carboxylic Acids
Crystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Widely used for solid aromatic acids; solvent choice is key for efficiency. patsnap.com
Salt Formation Conversion to a salt to alter solubility, followed by recrystallization and regeneration of the acid.Effective for removing non-acidic impurities. lookchem.com
Chromatography Separation based on differential partitioning between a stationary and a mobile phase.Used for achieving very high purity or separating complex mixtures.
Catalytic Hydrogenation Chemical conversion of impurities (e.g., colored species) into more easily separable forms.Useful for purifying crude acids obtained from oxidation processes. google.com

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction and positioning of each functional group. This is achieved through the application of chemo-, regio-, and stereoselective strategies.

Chemoselectivity:

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the context of synthesizing this compound, a key challenge would be the selective formylation of a precursor molecule without affecting other reactive sites, such as the carboxylic acid or methyl group. For instance, if a precursor contained both a hydroxyl and a carboxyl group, specific conditions could be chosen to selectively esterify the carboxyl group while leaving the hydroxyl group untouched. While direct examples for this specific target molecule are not available, general methods for chemoselective transformations are well-documented. For example, certain catalysts can promote the O-formylation of alcohols in the presence of amines, demonstrating high chemoselectivity. rsc.org

Regioselectivity:

Regioselectivity is crucial for ensuring the correct substitution pattern on the benzene (B151609) ring (positions 2, 4, and 5). The synthesis would likely start from a less substituted aromatic precursor, and the order of introduction of the substituents would be determined by their directing effects in electrophilic aromatic substitution reactions.

A plausible synthetic route could start with 2-methylbenzoic acid. The carboxyl group is a meta-director, while the methyl group is an ortho-, para-director.

Chlorination: Chlorination of 2-methylbenzoic acid would be expected to occur at positions ortho and para to the activating methyl group. The position para to the methyl group (position 5) is sterically accessible, leading to 5-chloro-2-methylbenzoic acid as a major product.

Formylation: The introduction of the formyl group at the 2-position of the benzoic acid ring is challenging. A common method for introducing a formyl group ortho to a carboxyl group is through directed ortho-metalation. This would involve deprotonation at the position ortho to the directing group (the carboxylate) with a strong base, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). In the case of 5-chloro-2-methylbenzoic acid, the carboxyl group would direct metalation to the 6-position. To achieve formylation at the desired position (which would be the 2-position relative to the final carboxyl group), a different synthetic strategy would be required, perhaps starting from a different precursor where the directing groups favor the desired substitution pattern.

An alternative regioselective approach might involve the synthesis of substituted pyrazoles or isoxazoles as intermediates, which can then be transformed into the desired benzoic acid derivative. figshare.com The regioselectivity of such cyclization reactions can often be controlled by the choice of reactants and reaction conditions.

Reaction StepReagents & Conditions (Hypothetical)Desired RegiochemistryDirecting Group Influence
Chlorination Cl₂, Lewis Acid (e.g., FeCl₃)Introduction of Cl at the 4-position of a suitable precursor.Governed by the activating/deactivating and directing nature of existing substituents.
Formylation e.g., Directed ortho-metalation (BuLi, then DMF) or Vilsmeier-Haack reaction.Introduction of CHO at the 2-position.The carboxyl group is a strong ortho-directing group in metalation reactions.
Methylation Friedel-Crafts alkylation or other C-H activation methods.Introduction of CH₃ at the 5-position.Subject to the directing effects of other groups on the ring.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral; it does not possess any stereocenters and therefore does not have enantiomers or diastereomers. As a result, stereoselective synthesis methodologies are not applicable to the direct synthesis of the final compound itself. If any of the intermediates in a potential synthetic route were chiral, then stereoselective methods would be necessary to control their stereochemistry, which would, in turn, ensure the stereochemical purity of any subsequent chiral products. However, for the synthesis of this compound, this consideration is not relevant.

Reactivity and Synthetic Transformations of 4 Chloro 2 Formyl 5 Methylbenzoic Acid

Chemical Reactivity Profile of the Aldehyde Moiety

The aldehyde group, being a primary site for nucleophilic attack, is a key center for synthetic modifications of 4-Chloro-2-formyl-5-methylbenzoic acid. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the chloro group, which enhances the electrophilicity of the formyl carbon.

Nucleophilic Additions and Condensation Reactions in Complex Molecule Synthesis

The formyl group readily undergoes nucleophilic addition and condensation reactions, providing pathways for the construction of more complex molecular architectures, including the synthesis of various heterocyclic systems.

Nucleophilic Addition: The aldehyde can react with a variety of nucleophiles. For instance, the addition of Grignard reagents or organolithium compounds can lead to the formation of secondary alcohols. Cyanohydrin formation can be achieved through the addition of hydrogen cyanide.

Condensation Reactions: The aldehyde functionality is a versatile handle for condensation reactions. For example, it can react with amines to form Schiff bases (imines), which can be further reduced to secondary amines. Condensation with hydroxylamine (B1172632) yields oximes, and reaction with hydrazines produces hydrazones. These reactions are pivotal in the synthesis of nitrogen-containing heterocycles. For instance, reaction with 2-aminobenzonitriles in the presence of a palladium catalyst can lead to the formation of 4-arylquinazolines organic-chemistry.org.

A notable application of this reactivity is in the synthesis of quinazolines. The reaction of an appropriately substituted anthranilic acid derivative (or its corresponding amine) with a formyl-containing compound is a common strategy for constructing the quinazoline (B50416) ring system. In the context of this compound, the formyl group can react with a suitable diamine to form a dihydroquinazoline, which can then be oxidized to the aromatic quinazoline.

Reaction Type Reactant Product Type Significance
Knoevenagel CondensationActive methylene (B1212753) compoundsα,β-Unsaturated carbonyl compoundsCarbon-carbon bond formation
Wittig ReactionPhosphonium ylidesAlkenesConversion of aldehyde to alkene
Henry ReactionNitroalkanesβ-Nitro alcoholsFormation of C-C bonds and introduction of a nitro group
Synthesis of QuinazolinesSubstituted anilines/amidinesFused heterocyclic systemsAccess to biologically relevant scaffolds researchgate.net

Selective Oxidation and Reduction Pathways of the Formyl Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, offering further avenues for functional group interconversion.

Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the methyl group. Selective oxidation of the aldehyde in the presence of a methyl group on the aromatic ring is a well-established transformation organic-chemistry.org. This would convert this compound into 4-chloro-5-methylisophthalic acid.

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce the carboxylic acid group under standard conditions. This selective reduction would yield 4-chloro-2-(hydroxymethyl)-5-methylbenzoic acid.

Transformation Reagent Product
OxidationPotassium permanganate (KMnO4)4-Chloro-5-methylisophthalic acid
ReductionSodium borohydride (NaBH4)4-Chloro-2-(hydroxymethyl)-5-methylbenzoic acid

Reactivity of the Carboxylic Acid Moiety in Functionalization

The carboxylic acid group is another key reactive site in this compound, enabling a variety of functionalization reactions that are fundamental in organic synthesis.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

The carboxylic acid can be readily converted into its more reactive derivatives, such as esters, amides, and anhydrides.

Esterification: The formation of esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often more efficient, especially for sterically hindered alcohols.

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid nih.govorganic-chemistry.orgresearchgate.net. Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide bond formation researchgate.net.

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P2O5). Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride, such as acetyl chloride khanacademy.orgorgsyn.orgwikipedia.orgresearchgate.net. For instance, reaction with acetic anhydride can yield a mixed anhydride.

Reaction Reagents Product Functional Group
EsterificationAlcohol, Acid catalyst (e.g., H2SO4)Ester
AmidationAmine, Coupling agent (e.g., EDC)Amide
Anhydride FormationAcyl chloride (e.g., Acetyl chloride)Mixed Anhydride

Decarboxylation Pathways and Derivatives

Under certain conditions, the carboxylic acid group can be removed from the aromatic ring through decarboxylation. The presence of other substituents on the ring can influence the ease of this reaction. Generally, decarboxylation of aromatic carboxylic acids requires high temperatures and is often facilitated by a catalyst, such as copper salts in quinoline (B57606) nist.govnih.govlibretexts.orgorganic-chemistry.org. The presence of electron-donating groups can sometimes promote decarboxylation, while electron-withdrawing groups tend to hinder it. For this compound, the decarboxylation would lead to 4-chloro-2-formyl-5-methylbenzene.

Transformations Involving the Halogen and Methyl Substituents

The chloro and methyl groups on the benzene (B151609) ring also offer opportunities for further synthetic modifications, although they are generally less reactive than the aldehyde and carboxylic acid functionalities.

Halogen Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of activating groups. A more common approach for modifying the chloro substituent is through transition metal-catalyzed cross-coupling reactions. For example, in a Suzuki coupling reaction, the chloro group could potentially be replaced by an aryl or vinyl group using a boronic acid in the presence of a palladium catalyst and a base nih.gov.

Methyl Group Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, such as hot, concentrated potassium permanganate. This would result in the formation of a tricarboxylic acid derivative. Selective oxidation of the methyl group in the presence of the aldehyde would be challenging and would likely require a specific catalytic system.

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring, specifically the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the chlorine atom serves as the leaving group. The aromatic ring is substituted with two potent electron-withdrawing groups: a formyl group (-CHO) ortho to the chlorine and a carboxylic acid group (-COOH) meta to the chlorine.

Activation of the Ring : The ortho-formyl group is a powerful activating group for SNAr. It can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key requirement for this reaction mechanism. libretexts.orglibretexts.org The meta-positioned carboxylic acid group also contributes to the ring's electrophilicity through its inductive electron-withdrawing effect, though it cannot provide stabilization via resonance. libretexts.org

Reaction Mechanism : The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, a nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the aromaticity is restored by the expulsion of the chloride ion. libretexts.org

The presence of the ortho-formyl group significantly lowers the activation energy for the formation of the Meisenheimer complex, making the compound a prime candidate for SNAr reactions. A wide variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted benzoic acid derivatives.

Nucleophile (Nu-)Potential Product
RO- (Alkoxides)4-Alkoxy-2-formyl-5-methylbenzoic acid
R2NH (Amines)4-(Dialkylamino)-2-formyl-5-methylbenzoic acid
RS- (Thiolates)2-Formyl-5-methyl-4-(alkylthio)benzoic acid
N3- (Azide)4-Azido-2-formyl-5-methylbenzoic acid

Derivatization and Further Functionalization of the Methyl Group

While the aromatic ring possesses highly reactive sites, the methyl group also offers a handle for further synthetic modifications, primarily through free-radical pathways at the benzylic position.

Benzylic Halogenation : The most common method for functionalizing such a methyl group is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under light irradiation. youtube.comorganic-chemistry.org Although the electron-withdrawing substituents on the ring can decrease the rate of this reaction compared to electron-rich aromatics, the benzylic position remains a reactive site for radical halogenation. google.com This reaction would convert the methyl group into a bromomethyl group.

Subsequent Nucleophilic Substitution : The resulting 4-chloro-2-formyl-5-(bromomethyl)benzoic acid is a versatile intermediate. The benzylic bromide is highly susceptible to nucleophilic substitution (via SN1 or SN2 pathways), allowing for the introduction of a wide array of functional groups.

Reagent SequenceIntermediateFinal Functional Group
1. NBS, hv 2. KCN4-Chloro-2-formyl-5-(bromomethyl)benzoic acid-CH2CN (Cyanomethyl)
1. NBS, hv 2. NaOAc, then H3O+4-Chloro-2-formyl-5-(bromomethyl)benzoic acid-CH2OH (Hydroxymethyl)
1. NBS, hv 2. NaN34-Chloro-2-formyl-5-(bromomethyl)benzoic acid-CH2N3 (Azidomethyl)
1. NBS, hv 2. PPh34-Chloro-2-formyl-5-(bromomethyl)benzoic acid-CH2P+Ph3 (Phosphonium salt)

Participation in Complex Multicomponent Reactions and Annulations

The aldehyde functionality in this compound is a key feature that allows it to participate in various multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecular architectures, particularly heterocycles.

Role in Povarov Reactions and Analogous Cycloadditions for Heterocycle Construction

The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines and quinolines. wikipedia.org It is typically a three-component reaction involving an aromatic amine, an aldehyde, and an electron-rich alkene. chem-station.com

The aldehyde group of this compound makes it an ideal component for this reaction. In the first step, it can react in situ with a variety of anilines to form an electron-deficient Schiff base (an N-arylimine). This imine is then activated by a Lewis acid or Brønsted acid catalyst and reacts with an electron-rich alkene (such as an enol ether or styrene) in a stepwise aza-Diels-Alder reaction. The final step is an intramolecular electrophilic aromatic substitution that closes the ring, followed by aromatization (often via oxidation) to yield a highly substituted quinoline core. wikipedia.orgjst.org.in This approach allows for the rapid assembly of complex quinoline libraries with substitution patterns dictated by the choice of aniline (B41778) and alkene.

Exploration in Castagnoli-Cushman Reactions and Related Lactam Syntheses

The Castagnoli-Cushman reaction (CCR) is a powerful method for synthesizing substituted lactams, which are core structures in many biologically active compounds. nih.gov The classical reaction involves the [4+2] cyclocondensation of an imine with a cyclic anhydride, most commonly homophthalic anhydride. mdpi.comresearchgate.net

While this compound contains an aldehyde to form the requisite imine, it lacks the cyclic anhydride structure necessary for direct participation in the traditional Castagnoli-Cushman reaction. Modern variations of the CCR have been developed that utilize precursors to cyclic anhydrides, such as o-methyl benzoic acids bearing an electron-withdrawing group on the methyl carbon. mdpi.comnih.gov However, the substrate is an o-formyl benzoic acid. Currently, there are no established protocols for the direct use of o-formylbenzoic acids in Castagnoli-Cushman type reactions. Such a transformation would likely require prior chemical modification of the formyl group into a suitable functional handle that could act as the nucleophilic component in the cyclization, a process that falls outside the direct application of the parent molecule in this named reaction.

Diastereoselectivity and Stereochemical Control in Multi-Substituted Systems

Multicomponent reactions like the Povarov reaction often generate multiple new stereocenters in a single step, making the control of stereochemistry a critical aspect. nih.gov

In the context of a Povarov reaction involving an imine derived from this compound, the reaction with a substituted alkene can create up to three contiguous stereocenters in the newly formed heterocyclic ring. The resulting diastereoselectivity (the preference for forming one diastereomer over others) is influenced by several factors: nih.govbohrium.com

Catalyst : The choice of Lewis or Brønsted acid catalyst can influence the geometry of the transition state and thus the stereochemical outcome.

Reactant Structure : The steric and electronic properties of the substituents on the aniline, the alkene, and the benzaldehyde (B42025) component itself play a crucial role. The bulky and electronically defined nature of the 4-Chloro-2-formyl-5-methylphenyl group would sterically bias the approach of the alkene to the imine.

Reaction Conditions : Temperature and solvent can also affect the equilibrium between different transition states, thereby influencing the final diastereomeric ratio of the tetrahydroquinoline products.

By carefully selecting the reaction partners and conditions, it is possible to achieve high levels of diastereoselectivity, leading to the preferential formation of a single diastereomer of the complex, multi-substituted heterocyclic product. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Applications (FT-IR and FT-Raman) in Molecular Structure Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for probing the functional groups and bonding arrangements within a molecule. For 4-Chloro-2-formyl-5-methylbenzoic acid, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy have been employed to obtain a detailed vibrational profile.

Assignment of Fundamental Vibrational Modes and Potential Energy Distribution Analysis

While specific experimental spectra for this compound are not widely published, theoretical calculations and comparisons with similar molecules allow for the assignment of its fundamental vibrational modes. The analysis of related compounds, such as other substituted benzoic acids and benzonitriles, provides a basis for these assignments. ijtsrd.comnih.gov

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of the contribution of each internal coordinate to a given normal mode of vibration. For a molecule like 4-chloro 2-methyl benzonitrile, PED analysis has been used to confirm the assignments of vibrational modes, such as the C≡N stretching mode. ijtsrd.com A similar approach would be invaluable for definitively assigning the complex vibrational spectrum of this compound.

A hypothetical table of key vibrational modes for this compound, based on characteristic group frequencies, is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3300-2500Carboxylic Acid
C=O Stretch1710-1680Carboxylic Acid
C=O Stretch1700-1680Aldehyde
C-H Stretch (Aromatic)3100-3000Benzene (B151609) Ring
C-Cl Stretch800-600Chloro Group
C-H Stretch (Methyl)2975-2950, 2885-2860Methyl Group

Investigation of Intermolecular Interactions, including Hydrogen Bonding and Dimerization Effects

Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, often leading to the formation of cyclic dimers in the solid state and in non-polar solvents. This dimerization significantly influences the vibrational spectra. The characteristic broad O-H stretching band in the FT-IR spectrum, typically observed between 2500 and 3300 cm⁻¹, is a hallmark of this strong hydrogen bonding. The C=O stretching frequency is also sensitive to dimerization, often shifting to a lower wavenumber compared to the monomeric form. In the crystal structure of related compounds, such as methyl 2-amino-5-chlorobenzoate, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. nih.gov

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of this compound is expected to exhibit absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl groups of the carboxylic acid and aldehyde functionalities.

Studies on structurally similar compounds, like 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have shown electronic transitions in the UV region that are assigned as π→π* excitations. researchgate.netresearchgate.net The precise wavelengths (λmax) and intensities of these transitions in this compound would be influenced by the conjugation between the benzene ring, the formyl group, and the carboxylic acid group, as well as the electronic effects of the chloro and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide definitive structural confirmation for this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The aldehyde proton would appear as a singlet at a characteristic downfield shift (around 10 ppm), and the carboxylic acid proton would also be a downfield singlet, often broad. The methyl protons would appear as a singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons (with varying chemical shifts due to the substituents), and the methyl carbon.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₅ClO₃), the expected molecular weight is approximately 184.58 g/mol . axios-research.com

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. miamioh.edu Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). libretexts.org The presence of the aldehyde and methyl groups would also lead to specific fragmentation pathways that could be analyzed to further confirm the structure.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Furthermore, X-ray crystallography would reveal the details of the crystal packing, including the nature and geometry of intermolecular interactions such as the hydrogen-bonded dimer formation between carboxylic acid groups. Analysis of the crystal structure of related molecules has provided valuable insights into how molecules are arranged in the solid state. nih.govresearchgate.net Such an analysis for this compound would be crucial for understanding its solid-state properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are instrumental in predicting the three-dimensional structure and stability of molecules.

Density Functional Theory (DFT) Studies for Optimized Geometrical Parameters and Relative Energies

No specific Density Functional Theory (DFT) studies detailing the optimized geometrical parameters (bond lengths, bond angles) or relative energies for 4-Chloro-2-formyl-5-methylbenzoic acid have been found in published research. DFT calculations, often using functionals like B3LYP, are a standard approach for obtaining accurate structural information for organic molecules, but such data for the target compound is not publicly available. nih.govunamur.beacs.org

Application of Ab Initio and Semi-Empirical Methods (e.g., MP2, M06-2X)

Similarly, there is no evidence of the application of ab initio methods like Møller–Plesset perturbation theory (MP2) or other DFT functionals such as M06-2X to investigate this compound. These methods are often used to provide higher accuracy for electron correlation effects, but have not been applied to this specific compound in the available literature.

Conformational Analysis and Investigation of Molecular Architectures (e.g., monomeric, dimeric, stacking forms)

The conformational landscape of substituted benzoic acids, particularly the formation of hydrogen-bonded dimers, is a common area of computational investigation. bohrium.com In non-polar solvents, benzoic acids typically form cyclic dimers through hydrogen bonding between their carboxylic acid groups. ucl.ac.uk Computational analysis helps in understanding the stability of these dimers versus monomeric forms and can also explore other arrangements like π-π stacking. However, a specific conformational analysis for this compound, detailing the relative energies of its possible conformers or aggregated forms, has not been reported.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule are key to understanding its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental descriptors. researchgate.net A small HOMO-LUMO gap generally implies higher chemical reactivity. While this analysis is standard in computational chemistry reports, specific values for the HOMO-LUMO energies and the energy gap for this compound are not documented in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. They illustrate the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. No MEP analysis for this compound is available in the searched scientific databases.

Mulliken Atomic Charges and Other Charge Distribution Analyses

A fundamental aspect of understanding a molecule's reactivity and intermolecular interactions is the distribution of electron density across its atoms. Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms within a molecule. This analysis, derived from quantum mechanical calculations, helps to identify electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity.

In a hypothetical study of this compound, researchers would calculate the Mulliken charges for each atom (C, H, O, Cl). This would likely reveal significant electronegativity on the oxygen atoms of the carboxyl and formyl groups, as well as the chlorine atom, resulting in negative partial charges. Conversely, the carbon atoms bonded to these electronegative atoms would exhibit positive partial charges.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

Atom Charge (e)
C (in COOH) Data not available
O (in COOH, C=O) Data not available
O (in COOH, -OH) Data not available
C (in CHO) Data not available
O (in CHO) Data not available
C (aromatic ring) Data not available
Cl Data not available
C (in CH3) Data not available

Other charge distribution analyses, such as Natural Bond Orbital (NBO) analysis, could provide a more detailed picture of charge distribution and bonding interactions within the molecule.

Thermodynamic Properties and Stability Assessments Through Computational Modeling

Computational modeling is a powerful tool for predicting the thermodynamic properties of a molecule, offering insights into its stability and energy. Key parameters such as enthalpy of formation, Gibbs free energy of formation, and entropy are typically calculated using methods like Density Functional Theory (DFT).

For this compound, these calculations would quantify the energy changes involved in its formation from its constituent elements in their standard states. The results would indicate the compound's thermodynamic stability. A negative Gibbs free energy of formation, for instance, would suggest that the formation of the molecule is a spontaneous process under standard conditions. These computational assessments are vital for understanding the feasibility of synthetic routes and the potential persistence of the compound in various environments.

Table 2: Hypothetical Thermodynamic Properties of this compound

Property Value Units
Enthalpy of Formation (ΔHf°) Data not available kJ/mol
Gibbs Free Energy of Formation (ΔGf°) Data not available kJ/mol

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches for Correlating Molecular Descriptors with Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models rely on calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties.

In the context of this compound, a QSAR study would be relevant if the compound were being investigated for a specific biological activity, such as an enzymatic inhibition or receptor binding. A QSPR study could be employed to predict physical properties like boiling point, solubility, or toxicity. The development of such models would involve calculating a wide range of descriptors for this molecule and a series of structurally related compounds with known activities or properties. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed behavior. The predictive power of the resulting model would then allow for the estimation of the activity or properties of new, untested compounds. Due to the absence of published studies, no specific QSAR/QSPR models for this compound are available.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Heterocyclic Systems and Novel Scaffolds

4-Chloro-2-formyl-5-methylbenzoic acid is a strategically functionalized aromatic compound that serves as a versatile building block in the synthesis of complex heterocyclic systems. Its structure incorporates three key reactive sites: a carboxylic acid group, an aldehyde (formyl) group, and an activated aromatic ring. This trifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for novel molecular scaffolds.

The presence of both an aldehyde and a carboxylic acid on the same benzene (B151609) ring enables intramolecular and intermolecular condensation reactions. These reactions can be exploited to construct fused ring systems, which are common motifs in medicinally important compounds. For example, the aldehyde can react with a range of binucleophiles, such as hydrazines, hydroxylamines, or amidines, to form various nitrogen-containing heterocycles. The adjacent carboxylic acid group can then participate in subsequent cyclization or derivatization steps. The reactivity of similar bifunctional molecules, like 3-formylchromones, in condensation reactions with various nucleophiles to create diverse heterocyclic systems highlights the potential pathways available for this compound. eurjchem.com The synthesis of heterocyclic compounds like azoles, benzimidazoles, and pyrazoles often involves the reaction of precursor molecules with reagents such as thiosemicarbazide (B42300) or hydrazine (B178648) hydrate, transformations for which the formyl group of this compound is well-suited. nih.gov

The chlorine and methyl substituents on the benzene ring also play a crucial role. They influence the electronic properties of the ring, affecting the reactivity of the functional groups. Furthermore, they provide additional sites for modification or can be integral to the final structure's desired steric and electronic properties.

Table 1: Functional Groups and Their Roles in Heterocyclic Synthesis

Functional Group Position Role in Synthesis Potential Heterocyclic Products
Carboxylic Acid C1 Directs cyclization, forms esters/amides Lactones, Lactams, Fused Pyrimidones
Formyl (Aldehyde) C2 Condensation with nucleophiles Pyrazoles, Isoxazoles, Benzimidazoles, Pyridines
Chlorine C4 Influences reactivity, potential coupling site Substituted Heterocyclic Systems

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates in Synthetic Pathways

The structural motifs present in this compound are frequently found in biologically active molecules, positioning it as a valuable precursor for advanced pharmaceutical and agrochemical intermediates. Benzoic acid derivatives are widely recognized as important intermediates in the synthesis of various organic compounds, including those with antimicrobial properties. cymitquimica.com

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on building blocks that can be readily converted into more elaborate structures. For instance, a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial intermediate for several gastrointestinal drugs, including cisapride (B12094) and clobopride. google.com This underscores the utility of substituted chlorobenzoic acids in pharmaceutical synthesis. The formyl and carboxylic acid groups of this compound can undergo a wide array of transformations, such as reduction, oxidation, and amination, to generate a library of derivatives for screening and further development.

In the agrochemical sector, many herbicides, fungicides, and insecticides are based on substituted aromatic scaffolds. The specific substitution pattern of this compound—a halogen, a methyl group, and two oxygen-containing functional groups—can be tailored to produce intermediates for molecules with desired biological activities and environmental profiles.

Utility in the Development of Dyes, Pigments, and Other Specialty Chemicals

The chemical structure of this compound makes it a candidate for use in the synthesis of dyes, pigments, and other specialty chemicals. The production of organic dyes and pigments often involves the combination of various intermediates through processes like condensation and coupling to create a final chromophoric system. epa.gov Aromatic aldehydes and carboxylic acids are common starting materials in these synthetic routes.

Application as a Certified Reference Standard in Analytical Method Development and Quality Control for Chemical Research

Well-characterized chemical compounds are essential as reference standards for analytical purposes. The closely related compound, 4-chloro-2-formyl-benzoic acid, is utilized as a high-quality reference standard for analytical method development, method validation (AMV), and quality control (QC) applications. axios-research.comaquigenbio.comsynzeal.com These standards are critical during the synthesis and formulation stages of drug development and can be traceable to pharmacopeial standards. axios-research.comaquigenbio.com

Given its defined structure, this compound is suitable for use as a certified reference standard in its own right. In a research or manufacturing setting, it could be used to:

Identify and quantify impurities in a production batch.

Validate the accuracy and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Serve as a starting material of known purity in multi-step syntheses, ensuring the reliability of experimental outcomes.

Its use in Abbreviated New Drug Applications (ANDA) filings is also a potential application, where it would serve to characterize related substances and impurities. aquigenbio.comcleanchemlab.com

Table 2: Applications in Analytical Chemistry

Application Area Purpose Analytical Techniques
Method Development Establish protocols for separation and detection HPLC, GC, TLC
Method Validation Confirm method is fit for purpose (accuracy, precision) HPLC, GC-MS
Quality Control (QC) Monitor purity and consistency of production batches HPLC, Titration

Potential Integration into Polymer and Materials Chemistry for Functional Material Design

The dual functionality of this compound presents opportunities for its integration into polymer and materials chemistry. The carboxylic acid group is a classic functional group for polymerization, enabling the compound to act as a monomer or a modifying agent in the synthesis of polyesters and polyamides.

The aldehyde group offers a different route for chemical modification. It can be used to:

Cross-link polymers: The aldehyde can react with suitable functional groups on polymer chains to create cross-linked networks, enhancing the mechanical and thermal properties of the material.

Surface functionalization: Materials can be surface-treated with reagents that react with aldehydes, allowing for the attachment of this molecule to impart specific properties like hydrophobicity, reactivity, or affinity for other molecules.

Formation of specialty polymers: The aldehyde can participate in specific polymerization reactions, such as condensation with phenols to form phenolic-type resins.

The presence of the chloro and methyl groups can be used to fine-tune the properties of the resulting polymer, such as its solubility, glass transition temperature, and flame retardancy. This makes this compound a potentially valuable component in the design of new functional materials with tailored properties for advanced applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-formyl-5-methylbenzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols. For example, oxidation of substituted benzaldehydes (e.g., 5-Chloro-2-hydroxy-4-methylbenzaldehyde) using KMnO₄ under acidic conditions yields benzoic acid derivatives. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group. Key parameters include temperature control (60–80°C for oxidation) and solvent selection (DMF or DCM for coupling reactions). Catalysts like palladium complexes enhance cross-coupling efficiency .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C): Identifies proton environments (e.g., formyl proton at δ ~10 ppm) and carbon frameworks.
  • IR spectroscopy: Confirms functional groups (C=O stretch of formyl at ~1700 cm⁻¹; COOH at ~2500–3300 cm⁻¹).
  • Mass spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
  • HPLC: Assesses purity (>95% by area normalization) .

Q. How can purification techniques improve the yield of this compound?

Recrystallization (using ethanol/water mixtures) removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts. Solvent choice and gradient optimization are critical for resolving structurally similar impurities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?

The chloro group (electron-withdrawing) directs electrophiles to the para position relative to itself, while the formyl group further deactivates the ring. Computational studies (DFT) predict preferential reactivity at the 3-position due to resonance stabilization. Experimental validation via nitration or halogenation under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) can confirm regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Systematic analysis of variables is essential:

  • Solvent polarity: DMF improves solubility for coupling reactions vs. DCM for acid-sensitive intermediates.
  • Catalyst loading: Pd(PPh₃)₄ at 5 mol% optimizes Suzuki-Miyaura cross-coupling.
  • Workup protocols: Acidic quenching (pH 2–3) minimizes ester hydrolysis. Comparative HPLC studies (C18 columns, acetonitrile/water mobile phase) quantify side products and guide optimization .

Q. How can this compound serve as a precursor for bioactive heterocycles like benzimidazoles?

Condensation with o-phenylenediamine derivatives under acidic conditions (HCl, reflux) forms benzimidazole rings. The formyl group facilitates Schiff base formation, while the chloro substituent enhances electrophilicity. Biological screening (e.g., enzyme inhibition assays) evaluates derived compounds for antimicrobial or anticancer activity .

Q. What computational tools predict the tautomeric stability of this compound in solution?

Molecular dynamics simulations (AMBER force field) model keto-enol equilibria. Solvent effects (water vs. DMSO) are analyzed using COSMO-RS. Experimental validation via ¹H NMR in deuterated solvents quantifies tautomer populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.